12-Imidazolyl-1-dodecanol
説明
General Overview of Imidazole-Containing Compounds in Chemical Synthesis and Medicinal Chemistry
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemical synthesis and medicinal chemistry. mdpi.comjchemrev.com This structure is often referred to as a "privileged scaffold" because its derivatives are capable of interacting with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.comnih.gov The unique electronic properties and hydrogen bonding capabilities imparted by the two nitrogen atoms allow for versatile molecular interactions. ajrconline.org
Imidazole-based compounds have been successfully developed into drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. jchemrev.comnih.govmdpi.com The significance of the imidazole moiety is further underscored by its presence in fundamental biological molecules, including the essential amino acid histidine, the neurotransmitter histamine, and as a core component of purine (B94841) bases in nucleic acids. nih.govresearchgate.net The adaptability of the imidazole core to synthetic modification allows chemists to fine-tune the steric and electronic properties of molecules to optimize their bioactivity and drug-like characteristics. ajrconline.orgmdpi.com This has led to a continuous exploration of novel imidazole derivatives in the quest for new therapeutic agents. researchgate.netnih.gov
Significance of Long-Chain Alcohols as Structural Scaffolds in Bioactive Molecules
Long-chain alcohols, typically defined as fatty alcohols with an aliphatic chain of six or more carbons, serve as important structural components in a variety of bioactive molecules. atamankimya.com These compounds are prevalent in nature and are known to exhibit a range of biological effects. mdpi.comresearchgate.net A key property of long-chain alcohols is their amphiphilicity, with a hydrophilic alcohol head group and a hydrophobic alkyl tail. This feature is critical for their interaction with biological membranes and can influence the transport and efficacy of a drug molecule. dntb.gov.uaacs.org
Research has shown that the biological activity of these alcohols can be dependent on the length of their carbon chain. For instance, certain long-chain alcohols demonstrate significant antibacterial activity. researchgate.net Specifically, 1-dodecanol (B7769020) has been noted for its bactericidal effects against pathogens like Staphylococcus aureus. researchgate.net In pharmaceutical formulations, long-chain alcohols are used as excipients, contributing to the texture of creams and lotions and controlling the release of active pharmaceutical ingredients from these delivery systems. acs.org Their ability to integrate into lipid bilayers makes them valuable scaffolds for designing molecules that target membrane-bound proteins or require passage through cellular membranes.
Emergence and Rationale for the Investigation of ω-Imidazolyl-Alkyl Derivatives
The development of ω-imidazolyl-alkyl derivatives arose from a targeted approach in drug design, specifically to create potent and selective inhibitors for particular enzymes. A primary target has been Cytochrome P450 2E1 (CYP2E1), an enzyme implicated in the pathogenesis of liver diseases such as alcoholic steatohepatitis (ASH) and non-alcoholic steatohepatitis (NASH). plos.orgbiorxiv.orgresearchgate.net Elevated CYP2E1 activity leads to excessive production of reactive oxygen species (ROS), causing oxidative stress, inflammation, and cellular damage in the liver. plos.orgbiorxiv.org
The rationale for designing this class of compounds was to synergistically combine the properties of an imidazole ring and a long alkyl chain. The imidazole group is known to coordinate with the heme iron atom at the active site of cytochrome P450 enzymes, acting as an inhibitor. The appended long alkyl chain serves to anchor the molecule within the hydrophobic substrate-binding channel of the enzyme, thereby enhancing the affinity and specificity of the inhibition. This rational drug design concept led to the synthesis of a new class of chimeric CYP2E1 inhibitors, the ω-imidazolyl-alkyl derivatives, which have shown promise in preclinical studies. plos.org
Specific Focus on 12-Imidazolyl-1-dodecanol (I-ol) as a Representative Compound
Among the ω-imidazolyl-alkyl derivatives, this compound, commonly abbreviated as I-ol, has emerged as a key representative compound. plos.orgnih.gov Its structure features a 12-carbon aliphatic alcohol chain (dodecanol) with an imidazole ring attached at the terminal (ω-12) position. This specific design was the result of a drug discovery process aimed at developing a highly potent and competitive inhibitor of CYP2E1. plos.orgnih.gov
The synthesis of I-ol is achieved through a nucleophilic substitution reaction between 12-bromo-1-dodecanol (B1266633) and imidazole. plos.org Research has highlighted the therapeutic potential of I-ol in various disease models. It has been shown to be effective in animal models of both ASH and NASH, and more recently, its effects on hepatocellular carcinoma (HCC), the final stage of many chronic liver diseases, have been investigated. plos.orgbiorxiv.orgnih.gov
Table 1: Physicochemical Properties of this compound (I-ol)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈N₂O | nih.gov |
| Class | ω-imidazolyl-alkyl derivative | plos.org |
| Primary Target | Cytochrome P450 2E1 (CYP2E1) | plos.orgnih.gov |
| Synthesis Precursors | 12-bromo-1-dodecanol, Imidazole | plos.org |
Current Research Landscape and Unaddressed Questions Regarding this compound
The current body of research on this compound (I-ol) is primarily centered on its role as a specific CYP2E1 inhibitor and its therapeutic applications in liver disease. plos.orgnih.gov Studies have demonstrated that I-ol exerts a significant anti-tumor effect on hepatocellular carcinoma (HepG2) cells and colorectal adenocarcinoma (DLD-1) cells, where CYP2E1 is also implicated. nih.gov Its mechanism of action involves the reduction of cell viability in a dose-dependent manner, which is associated with the induction of apoptosis and cell-cycle arrest, particularly an arrest in the S-phase of proliferating cancer cells. nih.gov In animal models of alcoholic and non-alcoholic steatohepatitis, I-ol treatment successfully restored the redox balance, ameliorated inflammation, and reduced the accumulation of fat in the liver. plos.orgbiorxiv.org
Despite these promising preclinical findings, several questions remain unaddressed. The full spectrum of molecular targets for I-ol beyond CYP2E1 has not been exhaustively explored. While it is known to induce apoptosis and cell-cycle arrest, the precise signaling pathways it modulates to achieve these effects require more detailed investigation. nih.gov Furthermore, its complete metabolic profile, long-term efficacy, and potential for drug-drug interactions in a clinical context are yet to be determined. The successful translation of these findings from animal models to human clinical trials represents the most significant future challenge and the next logical step in the development of this compound as a potential therapeutic agent.
Table 2: Investigated Biological Effects of this compound (I-ol)
| Biological Effect | Model System | Findings | Reference |
| CYP2E1 Inhibition | In vitro / in vivo | Acts as a strong, competitive inhibitor. | plos.org |
| Anti-tumor Activity | HepG2 & DLD-1 cell lines | Reduces cell viability, induces apoptosis and S-phase cell-cycle arrest. | nih.gov |
| ASH Treatment | Rat model | Restores redox balance, reduces liver fat content and inflammation. | plos.org |
| NASH Treatment | Rat model | Pathological values shifted towards the normal range. | biorxiv.org |
Structure
2D Structure
3D Structure
特性
分子式 |
C15H28N2O |
|---|---|
分子量 |
252.40 g/mol |
IUPAC名 |
12-(1H-imidazol-2-yl)dodecan-1-ol |
InChI |
InChI=1S/C15H28N2O/c18-14-10-8-6-4-2-1-3-5-7-9-11-15-16-12-13-17-15/h12-13,18H,1-11,14H2,(H,16,17) |
InChIキー |
DOKOVZHOVUEIBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)CCCCCCCCCCCCO |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Transformations of 12 Imidazolyl 1 Dodecanol
Precursor Compounds and Reagents for ω-Imidazolyl-Alkyl Synthesis
The synthesis of ω-imidazolyl-alkyl compounds, including 12-imidazolyl-1-dodecanol, primarily involves the N-alkylation of an imidazole (B134444) ring. researchgate.net This reaction requires a set of key precursor compounds and reagents. The foundational precursors are the imidazole ring itself and a long-chain alkyl halide bearing a terminal functional group, which in this case is a hydroxyl group.
Key Precursors and Reagents:
Imidazole: This aromatic heterocycle serves as the nucleophile, with one of its nitrogen atoms attacking the electrophilic carbon of the alkyl halide. askfilo.com
Halogenated Dodecanols: A 12-carbon chain alcohol with a halogen at the terminal (ω) position is the alkylating agent. 12-bromo-1-dodecanol (B1266633) is a commonly employed precursor. The bromine atom serves as a good leaving group during the nucleophilic substitution reaction.
Base: A base is often required to deprotonate the imidazole, enhancing its nucleophilicity. Common bases used in such syntheses include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.netnih.gov
Solvent: The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used to dissolve the reactants and facilitate the reaction. nih.govmdpi.com
The following table summarizes the primary precursors and reagents involved in the synthesis of ω-imidazolyl-alkyl compounds.
| Compound/Reagent | Role in Synthesis | Common Examples |
| Imidazole | Nucleophile | Imidazole |
| Halogenated Dodecanol (B89629) | Alkylating Agent | 12-bromo-1-dodecanol |
| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |
| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile |
Synthetic Pathways to this compound
The primary synthetic route to this compound is through the N-alkylation of imidazole, a class of reactions that has been extensively studied for the formation of various N-substituted imidazoles. nih.gov
Nucleophilic Substitution Reactions Involving Imidazole and Halogenated Dodecanols
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. In this process, the imidazole molecule acts as a nucleophile, attacking the electrophilic carbon atom of a halogenated dodecanol, such as 12-bromo-1-dodecanol. The halogen atom, typically bromine or chlorine, functions as a leaving group, being displaced by the imidazole to form a new carbon-nitrogen bond. rsc.org This reaction is a classic example of N-alkylation of an imidazole. pharmaguideline.com
The reaction can be carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the alkyl halide. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring is responsible for its nucleophilic character. askfilo.com
Optimized Reaction Conditions (e.g., Temperature, Molar Ratios, Reaction Time)
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. These parameters are often fine-tuned to maximize the yield and purity of the final product.
Temperature: The reaction temperature can influence the rate of the nucleophilic substitution. While some N-alkylation reactions of imidazoles can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. evitachem.com For instance, similar N-alkylation reactions have been reported at temperatures around 80°C. researchgate.net
Molar Ratios: The stoichiometry of the reactants is a critical factor. Typically, a slight excess of the imidazole or the alkylating agent may be used to drive the reaction to completion. A common approach is to use a molar ratio of imidazole to the halogenated dodecanol of approximately 1:1, although variations exist depending on the specific protocol. google.com The ratio of the base to the imidazole is also important, with a slight excess of the base often being employed to ensure complete deprotonation of the imidazole.
Reaction Time: The duration of the reaction is another key variable. The reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine its completion. Reaction times can range from a few hours to over 24 hours, depending on the specific reactants and conditions. google.com
The table below provides a summary of typical, though not exhaustive, reaction conditions for the synthesis of N-alkylimidazoles, which are applicable to the synthesis of this compound.
| Parameter | Typical Range/Value | Rationale |
| Temperature | 20°C - 80°C | To control the reaction rate and minimize side reactions. google.com |
| Molar Ratio (Imidazole:Haloalkane) | 1:0.8 to 1:1.5 | To ensure efficient conversion of the limiting reagent. google.com |
| Reaction Time | 4 - 48 hours | To allow the reaction to proceed to completion. google.com |
Isolation, Purification, and Characterization Techniques
Following the synthesis of this compound, a series of steps are necessary to isolate the crude product from the reaction mixture and purify it to a high degree. The final, purified compound is then characterized to confirm its identity and structure.
Extraction and Solubilization Methods
After the reaction is complete, the crude product is typically isolated through an extraction process. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The choice of solvent is crucial and depends on the solubility of the product and byproducts. Dichloromethane or chloroform (B151607) are often used as the organic phase to extract the desired N-alkylimidazole derivative. evitachem.com The organic layers are then combined, washed with water or brine to remove any remaining inorganic salts or water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
Recrystallization Procedures
Recrystallization is a common and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-alkylimidazoles, a mixture of solvents is often employed to achieve the desired solubility profile. For instance, a mixture of benzene (B151609) and petroleum ether has been used for the recrystallization of similar imidazole derivatives. nih.gov The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Derivatization Strategies for this compound
Derivatization of this compound primarily involves reactions at the terminal hydroxyl group, converting it into other functional groups to create new molecules with potentially different physicochemical and biological properties.
A significant derivatization of this compound is its conversion to the phospholipid analog, 12-Imidazolyl-dodecan-1-yl-phosphocholine. nih.govsemanticscholar.org This synthesis is achieved by reacting this compound with phosphatidylcholine. The reaction is conducted under acidic conditions and utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form an O-phosphorylisourea intermediate. nih.govsemanticscholar.org The addition of this compound to this intermediate, catalyzed by 4-diethylaminopyridine, results in the desired phosphocholine (B91661) derivative, with dicyclohexylurea precipitating as a byproduct. nih.govsemanticscholar.org This synthetic approach is analogous to the Steglich esterification, a well-established method for forming esters from acids and alcohols using DCC. semanticscholar.org
The resulting phospholipid derivative, 12-Imidazolyl-dodecan-1-yl-phosphocholine, demonstrates a characteristic type II difference spectrum with a Soret peak between 425–435 nm and a minimum at 390–410 nm when interacting with certain enzymes. nih.govresearchgate.net
The synthesis of analogs of this compound involves modifications such as the removal of the hydroxyl group or changes in the length of the alkyl chain.
1-Imidazolyldodecane: This analog, which lacks the terminal hydroxyl group, is synthesized from 1-bromododecane (B92323) and imidazole. nih.govplos.org The reaction mixture is heated, and after extraction and purification, the oily residue is crystallized from n-hexane to yield 1-Imidazolyldodecane. nih.govsemanticscholar.org This method is a direct nucleophilic substitution where the imidazole ring displaces the bromide ion.
Shorter Chain ω-Imidazolyl-alkyl Derivatives: A series of shorter-chain analogs, such as 7-Imidazolyl-1-heptanol, 9-Imidazolyl-1-nonanol, and 10-Imidazolyl-1-decanol, have also been synthesized. plos.org The synthesis of these compounds is carried out under equimolar conditions, reacting the corresponding ω-bromo-alcohols (7-bromoheptan-1-ol, 9-bromononan-1-ol, or 10-bromodecan-1-ol) with imidazole. plos.org The general synthetic protocol for these ω-imidazolyl-alkyl derivatives involves heating a mixture of the appropriate ω-bromo-alkanol and imidazole. nih.govplos.org For instance, the synthesis of this compound itself follows this procedure, where 12-bromo-1-dodecanol and imidazole are mixed in a 1:3 molar ratio and heated at 80°C for five hours. nih.govnih.govplos.org The product is then extracted with a dichloromethane/water system, and the organic phase is dried and concentrated. nih.govnih.govplos.org Recrystallization from a benzene/n-hexane mixture is used for purification. nih.govplos.org
Below is a table summarizing the synthesis of these analogs:
| Compound Name | Starting Materials | Key Reaction Conditions | Reference(s) |
| 1-Imidazolyldodecane | 1-Bromododecane, Imidazole | Heating, followed by extraction and crystallization from n-hexane. | semanticscholar.orgnih.govplos.org |
| 7-Imidazolyl-1-heptanol | 7-Bromoheptan-1-ol, Imidazole | Reaction under equimolar conditions. | plos.org |
| 9-Imidazolyl-1-nonanol | 9-Bromononan-1-ol, Imidazole | Reaction under equimolar conditions. | plos.org |
| 10-Imidazolyl-1-decanol | 10-Bromodecan-1-ol, Imidazole | Reaction under equimolar conditions. | plos.org |
Analytical Techniques for Compound Verification and Purity Assessment
A suite of analytical methods is employed to confirm the structure and assess the purity of this compound and its derivatives. These techniques are crucial for ensuring the quality and integrity of the synthesized compounds for further studies.
Standard analytical techniques for the characterization of long-chain alkyl-imidazole compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.govresearchgate.netrsc.orgacs.org These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the synthesized molecules.
For purity assessment, chromatographic techniques are often utilized. Thin-layer chromatography (TLC) is a common method for monitoring the progress of reactions during synthesis. acs.orgsciencemadness.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile compounds in a mixture, providing both qualitative and quantitative data. rsc.org The purity of similar long-chain imidazolium (B1220033) salts has been determined using methods like direct two-phase titration, with purities often ranging from 90% to 99%. mdpi.com
The following table outlines the analytical techniques commonly used for the verification and purity assessment of compounds structurally related to this compound.
| Analytical Technique | Purpose | Typical Application/Findings | Reference(s) |
| ¹H NMR Spectroscopy | Structural Elucidation | Determines the number and types of hydrogen atoms, providing information on the carbon-hydrogen framework. | nih.govrsc.orgacs.org |
| ¹³C NMR Spectroscopy | Structural Elucidation | Identifies the different carbon environments within the molecule. | nih.govrsc.orgacs.org |
| FT-IR Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups like O-H (alcohol), C-N (imidazole), and C-H (alkyl chain). | nih.govacs.org |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound and can provide fragmentation patterns for structural clues. | nih.govacs.org |
| Elemental Analysis | Purity and Formula Confirmation | Measures the percentage composition of elements (C, H, N) to verify the empirical and molecular formula. | nih.govrsc.orgacs.org |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity | Used to track the conversion of reactants to products and assess the number of components in a sample. | acs.orgsciencemadness.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | Separates volatile components of a mixture and provides mass spectra for their identification. | rsc.org |
| Titration | Purity Assessment | Quantitative analysis to determine the concentration of a substance, used for assessing the purity of ionic liquids. | mdpi.com |
Pharmacological and Biological Investigations of 12 Imidazolyl 1 Dodecanol in Preclinical Models
Investigation of Cytochrome P450 2E1 (CYP2E1) Inhibition
12-Imidazolyl-1-dodecanol has been identified as a strong inhibitor of CYP2E1. nih.gov This inhibitory activity is attributed to its molecular structure, which incorporates an imidazole (B134444) ring and a dodecanol (B89629) chain. The imidazole moiety is a well-known ligand for the heme iron of cytochrome P450 enzymes, while the long alkyl chain contributes to the binding affinity and specificity.
In Vitro Enzyme Kinetic Studies
To quantitatively assess the inhibitory effect of this compound on CYP2E1, in vitro enzyme kinetic studies were performed using a reconstituted system containing the human CYP2E1 enzyme.
The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. The Ki for this compound was determined by measuring the enzymatic activity of CYP2E1 at various concentrations of both the substrate and the inhibitor. The data from these experiments were then fitted to enzyme inhibition models to calculate the Ki value. For this compound, the pKi was reported to be 6.2, which corresponds to a Ki in the nanomolar range, highlighting its potency as a CYP2E1 inhibitor. guidetomalariapharmacology.org
The mechanism of inhibition was investigated by analyzing the kinetic data using different inhibition models. The interaction of this compound with CYP2E1 was found to be best described by a competitive inhibition model. semanticscholar.org This indicates that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The nonlinear fitting of the kinetic data to the competitive inhibition model provided a robust determination of the Ki value. semanticscholar.org
Ligand Binding Analysis
To further characterize the interaction between this compound and CYP2E1, ligand binding analyses were conducted.
Difference spectroscopy is a technique used to study the binding of ligands to heme-containing proteins like CYP2E1. When this compound binds to the enzyme, it perturbs the electronic environment of the heme iron, leading to a characteristic change in the absorption spectrum. This spectroscopic change confirms a direct interaction between the inhibitor and the active site of the enzyme. semanticscholar.org
The dissociation constant (KD) is a measure of the affinity between a ligand and a protein. It is the concentration of the ligand at which half of the protein's binding sites are occupied. The KD for the binding of this compound to CYP2E1 was determined by titrating rat liver microsomes with the inhibitor and recording the resulting difference spectra. semanticscholar.org This analysis provides a quantitative measure of the binding affinity, complementing the kinetic inhibition data.
Data Tables
Table 1: Enzyme Inhibition Data for this compound against CYP2E1
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | pKi = 6.2 | guidetomalariapharmacology.org |
| Inhibition Model | Competitive | semanticscholar.org |
Table 2: Ligand Binding Data for this compound with CYP2E1
| Parameter | Method | Result | Reference |
| Dissociation Constant (KD) | Difference Spectroscopy | Confirmed Binding | semanticscholar.org |
Efficacy in Preclinical Disease Models
This compound, a novel inhibitor of the cytochrome P450 2E1 (CYP2E1) enzyme, has demonstrated significant therapeutic potential in various preclinical models of liver disease, ranging from steatohepatitis to hepatocellular carcinoma. The following sections detail the efficacy of this compound in these models.
Rodent Models of Alcoholic Steatohepatitis (ASH)
In preclinical studies, this compound has been evaluated for its effectiveness in rodent models of alcoholic steatohepatitis. Research has indicated that the compound is capable of mitigating the pathological changes associated with ASH. A proof-of-concept study in a rat model of ASH demonstrated the therapeutic potential of this compound nih.gov. While specific quantitative data on biochemical parameters from this ASH model are not detailed in the provided search results, the findings support the compound's efficacy in this disease context nih.govnih.gov.
Rodent Models of Non-alcoholic Steatohepatitis (NASH)
The efficacy of this compound has been investigated in a rat model of non-alcoholic steatohepatitis induced by a fat-rich and CYP2E1-inducing Lieber-DeCarli diet over 16 weeks nih.govnih.gov. The administration of this diet resulted in pathological alterations consistent with NASH, including an altered balance of reactive oxygen species, increased activities of liver enzymes, and dyslipidemia nih.govnih.gov. Treatment with this compound was shown to shift these pathological values toward the normal range, indicating a therapeutic effect despite the continued administration of the high-fat diet nih.govnih.gov.
The high-fat diet led to elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ-glutamyl-transferase (γ-GT) nih.govnih.gov. It also decreased adiponectin levels while increasing tumor necrosis factor (TNF)-α nih.gov. Furthermore, the diet increased hepatic triglyceride and phospholipid content and reduced serum HDL cholesterol concentration nih.govnih.gov. This compound treatment helped to normalize these biochemical and lipid profile markers nih.gov.
Below is a data table summarizing the qualitative effects of this compound on key parameters in a rat model of NASH.
| Parameter | Effect of High-Fat Diet | Effect of this compound Treatment |
| Alanine aminotransferase (ALT) | Increased | Shifted towards normal |
| Aspartate aminotransferase (AST) | Increased | Shifted towards normal |
| Alkaline phosphatase (AP) | Increased | Shifted towards normal |
| γ-glutamyl-transferase (γ-GT) | Increased | Shifted towards normal |
| Adiponectin | Decreased | Shifted towards normal |
| Tumor necrosis factor (TNF)-α | Increased | Shifted towards normal |
| Hepatic triglyceride content | Increased | Shifted towards normal |
| Hepatic phospholipid content | Increased | Shifted towards normal |
| Serum HDL cholesterol | Decreased | Shifted towards normal |
Models of Hepatocellular Carcinoma (HCC)
In Vitro Cellular Anti-proliferative Effects on Hepatic and Colorectal Carcinoma Cell Lines (e.g., HepG2, DLD-1)
This compound has demonstrated a significant anti-proliferative effect on hepatocellular carcinoma cells (HepG2) and colorectal adenocarcinoma cells (DLD-1) in vitro nih.gov. The compound's effect is concentration-dependent, with a pronounced cytostatic effect observed at concentrations ranging from 3 µM to 200 µM nih.gov. In HepG2 cells, a notable limitation of cell viability was observed after just a 2-hour incubation period nih.gov. At a concentration of 100 µM, the initial fluorescence values, indicative of cell viability, did not increase over the experimental period, while at 200 µM, a significant reduction in fluorescence was observed nih.gov. Similar effects were noted in DLD-1 cells nih.gov. Higher concentrations of the compound were associated with a cytotoxic effect linked to the activation of caspase 3/7 nih.gov.
The table below summarizes the in vitro anti-proliferative effects of this compound on HepG2 and DLD-1 cell lines.
| Cell Line | Concentration Range | Observed Effects |
| HepG2 | 3 µM - 200 µM | Strong concentration-dependent anti-proliferative effect |
| 100 µM | Cytostatic effect, no increase in cell viability | |
| 200 µM | Significant reduction in cell viability | |
| High concentrations | Cytotoxic effect with caspase 3/7 activation | |
| DLD-1 | Not specified | Comparable anti-proliferative effects to HepG2 |
In Vivo Xenograft Tumor Models in Immunodeficient Mice
The anti-tumor efficacy of this compound was also evaluated in in vivo xenograft models using immunodeficient mice transplanted with HepG2 cells nih.gov. The studies revealed that treatment with this compound led to markedly reduced tumor volumes compared to control groups nih.gov. This anti-tumor effect was not associated with tumor cachexia, as the body weight of the treated mice remained stable or even increased compared to the control groups nih.gov.
The following table presents a qualitative summary of the in vivo efficacy of this compound in a HepG2 xenograft model.
| Parameter | Control Group | This compound Treated Group |
| Tumor Volume | Progressive growth | Markedly reduced |
| Body Weight | Stable or decreased | Increased |
Elucidation of Molecular and Cellular Mechanisms of Action
The primary mechanism of action of this compound is the competitive inhibition of cytochrome P450 2E1 (CYP2E1) nih.govnih.gov. CYP2E1 is a key enzyme in the development of both alcoholic and non-alcoholic fatty liver disease, primarily through the massive production of reactive oxygen species (ROS) nih.govnih.gov. By inhibiting CYP2E1, this compound helps to restore intracellular redox balance and reduce oxidative stress nih.gov.
In the context of hepatocellular carcinoma, the anti-tumor effects of this compound are linked to its influence on apoptosis and cell cycle regulation nih.gov. Transcriptome analyses have shown a clear effect of the compound on these processes nih.gov. A particularly noteworthy finding is the increased expression of p27Kip1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest nih.gov.
Cell cycle analysis of cancer cells treated with this compound revealed a complete loss of proliferating cells with a concurrent increase in S-phase arrest, beginning at a threshold dose of 30 µM nih.gov. This indicates that the compound effectively halts the progression of the cell cycle, thereby inhibiting tumor cell proliferation nih.gov. At higher concentrations (500 µM), a massive increase in the number of apoptotic cells was observed nih.gov.
Redox Homeostasis Modulation
Preclinical investigations have highlighted the role of this compound as a modulator of redox homeostasis, primarily through its inhibitory action on the cytochrome P450 2E1 (CYP2E1) enzyme. This enzyme is a key player in the development of conditions such as alcoholic and nonalcoholic fatty liver disease, largely due to its significant contribution to the production of reactive oxygen species (ROS) nih.gov.
As a potent inhibitor of CYP2E1, this compound has been shown to be therapeutically effective in preclinical models of alcoholic and nonalcoholic steatohepatitis. The massive production of ROS is a pathophysiological correlate of these conditions. By inhibiting CYP2E1, this compound effectively curtails a major source of cellular ROS, thereby helping to restore redox balance. This mechanism of action has been a focal point in studies investigating its therapeutic potential in liver diseases associated with oxidative stress nih.gov.
The excessive production of ROS by enzymes like CYP2E1 can lead to significant cellular damage, including lipid peroxidation. This process involves the oxidative degradation of lipids, which can compromise cell membrane integrity and function. While direct studies on this compound's effect on lipid peroxidation are not extensively detailed in the provided context, its established role as a CYP2E1 inhibitor and subsequent reducer of ROS strongly suggests a capacity to attenuate lipid peroxidation. By mitigating the primary drivers of this damaging process, this compound contributes to the protection of cellular structures from oxidative damage.
Anti-inflammatory Pathways
The anti-inflammatory properties of this compound have been observed in preclinical models, particularly in the context of non-alcoholic steatohepatitis (NASH).
In a rat model of NASH induced by a high-fat diet, the administration of this compound demonstrated a notable ability to modulate inflammatory mediators. The high-fat diet led to an increase in the level of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Treatment with this compound was found to shift these pathologically elevated TNF-α levels towards the normal range, indicating a significant anti-inflammatory effect.
Cell Cycle and Apoptosis Regulation in Malignant Cells
This compound has demonstrated significant anti-tumor effects in preclinical models of hepatocellular carcinoma and colorectal adenocarcinoma. Its mechanism of action in these contexts involves the modulation of cell cycle progression and the induction of apoptosis nih.gov.
In studies utilizing hepatocellular HepG2 cells, this compound was observed to have a profound impact on cell cycle regulation. At a threshold dose of 30 μM, a complete loss of proliferating cells was noted, accompanied by a simultaneous increase in S-phase arrest. Furthermore, as the concentration of this compound increased, a significant rise in the percentage of cells in the G2/M phase was observed. Transcriptome analyses have supported these findings, showing a clear effect of the compound on cell-cycle regulation nih.gov.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Concentration | Effect on Proliferating Cells | Predominant Cell Cycle Arrest Phase |
|---|---|---|
| Starting at 30 μM | Complete loss | S-phase arrest |
| Increasing concentrations | - | Increase in G2/M phase |
A notable finding from these studies is the dose-dependent reduction in cell viability. While higher doses induced a cytotoxic effect associated with caspase 3/7 activation, lower concentrations primarily exerted a cytostatic effect by halting cell proliferation. This suggests a dual mechanism of anti-tumor activity, with the specific cellular response being dependent on the concentration of this compound nih.gov. At a concentration of 500 μM, a massive increase in the number of apoptotic cells (sub-G1 phase) was observed, underscoring the compound's ability to induce programmed cell death at higher concentrations nih.gov.
Activation of Apoptotic Pathways (e.g., Caspase 3/7 activation)
In preclinical investigations involving hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (DLD-1) cell lines, this compound has been shown to induce apoptosis, a form of programmed cell death. This pro-apoptotic effect is mediated, at least in part, through the activation of key executioner caspases. Specifically, treatment with this compound led to a dose-dependent increase in the activity of caspase 3 and caspase 7. nih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death.
The cytotoxic effects of this compound were observed to be concentration-dependent, with higher doses resulting in a more pronounced activation of caspase 3/7 and a subsequent reduction in cell viability. nih.gov Furthermore, studies have demonstrated a very highly significant and dose-responsive increase in the number of apoptotic cells in both HepG2 and DLD-1 cell lines upon exposure to the compound. nih.gov
| Cell Line | Effect of this compound | Key Finding |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Dose-dependent cytotoxicity | Associated with Caspase 3/7 activation nih.gov |
| DLD-1 (Colorectal Adenocarcinoma) | Marked and very highly significant increase in apoptotic cells | Effect was more pronounced than in HepG2 cells nih.gov |
Expression Modulation of Cell Cycle Regulators (e.g., p27Kip1)
Transcriptome analyses have revealed that this compound exerts a clear influence on the regulation of the cell cycle. nih.gov A particularly noteworthy finding is the increased expression of the cyclin-dependent kinase inhibitor p27Kip1. This observation, initially made at the transcript level, was subsequently confirmed at the protein level in both HepG2 and DLD-1 cells. nih.gov
The p27Kip1 protein is a critical regulator of cell cycle progression, primarily acting as a brake on the transition from the G1 to the S phase. By binding to and inhibiting the activity of cyclin-CDK complexes, p27Kip1 can halt cell proliferation. The upregulation of this protein by this compound is consistent with the compound's observed antiproliferative effects. nih.gov
Further cell-cycle analysis has shown that treatment with this compound can lead to a complete loss of proliferating cells, accompanied by a simultaneous increase in S-phase arrest, beginning at a threshold dose. nih.gov
| Cell Cycle Regulator | Effect of this compound | Functional Implication |
|---|---|---|
| p27Kip1 | Increased expression at both mRNA and protein levels nih.gov | Inhibition of cell cycle progression and proliferation nih.gov |
Impact on Hepatic Lipid Metabolism and Liver Architecture
While detailed quantitative data on the direct impact of this compound on specific lipid markers are not extensively documented in the available literature, its demonstrated therapeutic efficacy in preclinical models of both alcoholic and nonalcoholic steatohepatitis (ASH and NASH) strongly suggests a significant modulatory effect on hepatic lipid metabolism and liver structure. nih.gov Steatohepatitis is fundamentally characterized by the abnormal accumulation of lipids in the liver (steatosis) and subsequent inflammation and damage.
Reduction of Hepatic and Serum Triglyceride and Cholesterol Accumulation
The effectiveness of this compound in treating steatohepatitis implies an underlying mechanism that involves the reduction of lipid accumulation within the liver. nih.gov Pathological lipid accumulation, primarily in the form of triglycerides, is a hallmark of fatty liver disease. While specific studies detailing the quantification of hepatic and serum triglycerides and cholesterol following treatment with this compound are not available, its therapeutic success in these disease models points towards a role in mitigating the lipotoxicity that drives disease progression.
Restoration of Physiological Liver Histology in Animal Models
The successful treatment of ASH and NASH in preclinical models with this compound indicates a positive impact on liver histology. nih.gov These conditions are associated with significant architectural changes in the liver, including hepatocyte ballooning, inflammatory cell infiltration, and in advanced stages, fibrosis. The therapeutic efficacy of the compound in these models suggests a restoration towards a more physiological liver architecture. However, specific histopathological reports detailing these restorative effects are not extensively described in the currently available literature.
Normalization of Liver Enzyme Activities (e.g., ALT, AST, AP, γ-GT)
Elevated levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (AP), and Gamma-Glutamyl Transferase (γ-GT) are common clinical indicators of liver damage and dysfunction. The reported therapeutic effectiveness of this compound in preclinical models of steatohepatitis suggests a likely normalization of these enzyme activities. nih.gov A reduction in these enzyme levels would indicate a decrease in hepatocellular injury and inflammation. However, specific data quantifying the changes in these liver enzyme activities following treatment with this compound are not detailed in the available research.
Formulation and Delivery Considerations for Preclinical Studies
Specific details regarding the formulation and delivery of this compound in the preclinical studies cited are not extensively provided. For in vitro studies, the compound is typically dissolved in a suitable solvent to create stock solutions that are then diluted to the desired concentrations in cell culture media.
For in vivo animal studies, the formulation would need to be appropriate for the chosen route of administration to ensure adequate bioavailability and therapeutic efficacy. Common approaches for preclinical formulations of investigational compounds include simple solutions, suspensions, or the use of vehicles such as cyclodextrins to enhance solubility. The choice of formulation would depend on the physicochemical properties of this compound, such as its solubility and stability. In one study, it is mentioned that the effects of cyclodextrin (CD) as a vehicle were compared to the effects of this compound, suggesting that a CD-based formulation may have been considered or used. nih.gov
Complexation with Cyclodextrins (e.g., HPβCD) for Enhanced Aqueous Dispersibility
The utility of this compound in preclinical research, particularly in aqueous-based in vitro and in vivo systems, is hampered by its inherent low water solubility. This characteristic is a common challenge for many promising drug candidates. To overcome this limitation, formulation strategies are employed to enhance the compound's dispersibility in aqueous media. One of the most effective and widely used methods for this purpose is the complexation of the hydrophobic drug molecule with cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate poorly soluble guest molecules, such as this compound, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and facilitating its dispersion.
Among the various types of cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HPβCD) is frequently chosen for pharmaceutical applications due to its high aqueous solubility and favorable safety profile. The formation of an inclusion complex between this compound and HPβCD is anticipated to significantly improve its aqueous dispersibility, a critical factor for its investigation in preclinical models. In a study investigating the potential of this compound as a treatment for hepatocellular carcinoma, the compound, abbreviated as "I-ol," was administered with a "carrier substance CD," strongly suggesting the use of a cyclodextrin to enable its application in the experimental systems.
The interaction between a drug and a cyclodextrin is typically characterized by performing phase solubility studies. In these studies, an excess amount of the drug is added to aqueous solutions containing increasing concentrations of the cyclodextrin. The mixtures are then agitated until equilibrium is reached, after which the concentration of the dissolved drug is determined. The resulting phase solubility diagram provides valuable information about the stoichiometry of the complex (the molar ratio of drug to cyclodextrin) and the stability constant of the complex. For many drug-cyclodextrin complexes, a linear increase in drug solubility with increasing cyclodextrin concentration is observed, which is classified as an AL-type diagram, typically indicating the formation of a 1:1 inclusion complex.
While specific experimental data for the complexation of this compound with HPβCD is not available in the published literature, the principles of cyclodextrin complexation and data from studies with structurally related imidazole-containing compounds suggest that a significant enhancement in aqueous solubility can be expected. The following table provides a representative example of the type of data that would be generated from a phase solubility study of a poorly soluble drug with HPβCD.
Representative Data Table: Phase Solubility Study of a Poorly Soluble Drug with HPβCD
| HPβCD Concentration (mM) | Apparent Drug Solubility (µM) |
|---|---|
| 0 | 5 |
| 2 | 25 |
| 4 | 45 |
| 6 | 65 |
| 8 | 85 |
| 10 | 105 |
Note: This table is a representative example to illustrate the expected outcome of a phase solubility study and does not represent actual experimental data for this compound.
The formation of an inclusion complex with HPβCD would allow for the preparation of aqueous stock solutions of this compound at concentrations suitable for preclinical testing, thereby enabling the thorough investigation of its pharmacological and biological effects.
Structure Activity Relationships Sar and Design Principles for ω Imidazolyl Alkyl Cyp2e1 Inhibitors
Analysis of the ω-Imidazolyl-Alkyl Scaffold for CYP2E1 Inhibitory Potency
The ω-imidazolyl-alkyl scaffold is a chimeric structure, meaning it is composed of two distinct functional groups that both interact with the CYP2E1 enzyme. nih.gov This design is foundational to its inhibitory activity. This class of compounds has been identified as a new potential therapeutic option for conditions like alcoholic and non-alcoholic fatty liver disease. mdpi.comnih.gov The general structure consists of a terminal imidazole (B134444) ring connected by a flexible alkyl chain to another functional group, in the case of 12-Imidazolyl-1-dodecanol, a hydroxyl group. This dual-component structure allows for a multifaceted interaction with the enzyme's active site, leading to potent inhibition. nih.gov
Role of the Imidazole Moiety as a Chelating Agent
The imidazole moiety, a nitrogen-containing heterocycle, is a well-established inhibitor of cytochrome P450 isoenzymes. nih.gov Its primary role in the ω-imidazolyl-alkyl scaffold is to act as a chelating agent. The nitrogen atoms in the imidazole ring can form a coordinate bond with the heme iron atom at the active site of the CYP2E1 enzyme. nih.govscbt.com This interaction is a hallmark of Type II difference spectra, characterized by a Soret peak between 425–435 nm and a minimum at 390–410 nm, which is indicative of substances that bind to the trivalent heme iron (III) and interact with the enzyme's active center. nih.govresearchgate.net This direct binding to the catalytic center competitively inhibits the enzyme's normal function. mdpi.com
Contribution of the Alkyl Chain in Molecular Mimicry and Enzyme Interaction
The alkyl chain of ω-imidazolyl-alkyl derivatives plays a crucial role in their inhibitory potency through molecular mimicry and hydrophobic interactions. nih.gov CYP2E1 is known to metabolize medium-length chain fatty acids, with a particular efficiency for dodecanoic acid (lauric acid). nih.gov The long alkyl chain of compounds like this compound mimics these natural substrates, allowing the inhibitor to effectively fit into the enzyme's active site. nih.gov
The flexibility of the alkyl chain is also a key factor, as it permits the molecule to adopt a conformation that maximizes binding energy through hydrophobic interactions with corresponding side chains of the protein. nih.gov The length of this chain is directly correlated with inhibitory effectiveness. Longer alkyl chains generally lead to stronger inhibition, as they can engage in more extensive hydrophobic interactions within the active site. nih.gov
Comparative SAR Studies with Related Derivatives
Comparative studies of this compound (I-ol) and its derivatives have provided detailed insights into the structure-activity relationships governing CYP2E1 inhibition. These studies highlight the importance of the alkyl chain length and the nature of the terminal functional group.
Research has shown that the inhibitory potency of ω-imidazolyl-alkyl derivatives is significantly influenced by the length of the alkyl chain. nih.gov For instance, a study comparing I-ol with derivatives having shorter chains—10-imidazolyl-1-decanol (I-decanol), 9-imidazolyl-1-nonanol (I-nonanol), and 7-imidazolyl-1-heptanol (I-heptanol)—revealed a clear trend. nih.gov While I-decanol and I-nonanol exhibited nearly identical and strong inhibitory effects, the inhibitory performance of I-heptanol was dramatically reduced. nih.gov This suggests that a certain minimum chain length is necessary for effective binding and inhibition. The superior performance of derivatives with longer alkyl chains is attributed to increased molecular flexibility, which optimizes binding energy through enhanced hydrophobic interactions. nih.gov
| Compound Name | Abbreviation | Structure | Inhibitory Constant (Ki) | Key Structural Features |
|---|---|---|---|---|
| This compound | I-ol | Imidazole-(CH2)12-OH | 121 nM to 612 nM plos.org | 12-carbon alkyl chain, terminal hydroxyl group |
| 1-Imidazolyldodecane | I-an | Imidazole-(CH2)11-CH3 | Potent inhibitor plos.org | 12-carbon alkyl chain, no terminal hydroxyl group |
| 10-Imidazolyl-1-decanol | I-decanol | Imidazole-(CH2)10-OH | Almost identical to I-nonanol nih.gov | 10-carbon alkyl chain, terminal hydroxyl group |
| 9-Imidazolyl-1-nonanol | I-nonanol | Imidazole-(CH2)9-OH | Almost identical to I-decanol nih.gov | 9-carbon alkyl chain, terminal hydroxyl group |
| 7-Imidazolyl-1-heptanol | I-heptanol | Imidazole-(CH2)7-OH | Dramatically decreased inhibition nih.gov | 7-carbon alkyl chain, terminal hydroxyl group |
Rational Design Principles for Optimizing CYP2E1 Inhibition
The collective findings from SAR studies provide a clear set of rational design principles for developing optimized CYP2E1 inhibitors based on the ω-imidazolyl-alkyl scaffold. The key principles include:
Inclusion of an Imidazole Ring: The imidazole moiety is essential for its ability to chelate the heme iron in the CYP2E1 active site, acting as a strong anchor for the inhibitor. nih.gov
Optimal Alkyl Chain Length: An alkyl chain of at least nine to ten carbons appears necessary for potent inhibition, with a twelve-carbon chain showing very strong effects. nih.gov This length is critical for mimicking natural substrates and maximizing hydrophobic interactions.
Terminal Functional Groups: The presence of a terminal hydroxyl group, as seen in this compound, enhances inhibitory potency compared to a simple alkane. plos.org This suggests that incorporating functional groups capable of specific interactions, such as hydrogen bonding, can further optimize binding affinity.
Molecular Flexibility: The flexibility of the alkyl chain is a key advantage, allowing the inhibitor to adopt an optimal binding conformation. nih.gov Future designs should maintain this flexibility.
By adhering to these principles, it is possible to rationally design and synthesize novel ω-imidazolyl-alkyl derivatives with potentially even greater potency and selectivity for CYP2E1, opening new avenues for therapeutic interventions in related diseases.
Future Research Directions and Unexplored Avenues for 12 Imidazolyl 1 Dodecanol Research
Advanced Spectroscopic and Computational Studies for Detailed Binding Mechanism Elucidation
A fundamental understanding of how I-ol interacts with its primary target, CYP2E1, at an atomic level is crucial for rational drug design and optimization. While its competitive inhibition has been established, the precise binding mode and the conformational changes induced in the enzyme are not fully characterized. mdpi.com
Future research should employ a combination of advanced spectroscopic and computational methods. Techniques such as circular dichroism (CD) spectroscopy could be used to study changes in the secondary structure of CYP2E1 upon I-ol binding. sciprofiles.com Furthermore, sophisticated computational approaches are essential. All-atom molecular dynamics (MD) simulations, which have been successfully used to model the interaction of other imidazole-substituted fatty acids with cytochrome complexes, can provide dynamic insights into the binding process. nih.gov These simulations can help characterize the binding pocket, identify key amino acid residues involved in the interaction, and calculate binding free energies. nih.govmdpi.com Such computational studies, using software like NAMD with force fields such as CHARMM, can simulate the protein-ligand complex in a solvent environment to mimic physiological conditions, offering a detailed view of the binding stability and dynamics. nih.gov
Exploration of Additional Molecular Targets and Signaling Pathways beyond CYP2E1
While the inhibition of CYP2E1 is the primary known mechanism of action for I-ol, evidence suggests that its biological effects may not be exclusively linked to this target. nih.gov Transcriptome analysis of hepatocellular carcinoma cells treated with I-ol revealed significant changes in the expression of genes related to cell-cycle progression and apoptosis, specifically the upregulation of CDKN1B (encoding p27Kip1), CDKN2B (encoding p15ink4B), and TNFSF15 (a TNF receptor ligand). nih.gov The increased expression of the cyclin-dependent kinase inhibitor p27 appears to be a major driver of the observed anti-tumor effects, leading to S-phase arrest in the cell cycle. nih.gov
This indicates that I-ol may modulate signaling pathways downstream of or parallel to CYP2E1 inhibition. Future investigations should aim to:
Deconvolute Downstream Pathways: Elucidate the precise molecular cascade that links CYP2E1 inhibition and ROS reduction to the upregulation of p27 and the subsequent cell-cycle arrest.
Identify Off-Target Effects: It remains unclear whether the therapeutic effects observed in liver disease models are solely due to CYP2E1 inhibition or if dual inhibition of other enzymes, such as CYP4A, plays a role. mdpi.com Structure-activity relationship studies have noted similarities in the inhibition potential for CYP2E1 and CYP4A enzymes. mdpi.com Systematic screening of I-ol against a panel of cytochrome P450 enzymes and other potential off-targets is warranted.
Proteomics and Kinase Profiling: Employ unbiased, large-scale proteomics and kinome profiling to identify other proteins and signaling pathways that are directly or indirectly modulated by I-ol treatment.
Development of Novel Synthetic Strategies for I-ol and its Analogs with Enhanced Potency or Specificity
The current synthesis of I-ol involves the reaction of 12-bromo-1-dodecanol (B1266633) with imidazole (B134444). plos.orgnih.gov While effective, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes. This could involve exploring novel catalytic systems or flow chemistry approaches. acs.orgrsc.org
Furthermore, a significant opportunity lies in the design and synthesis of I-ol analogs to explore structure-activity relationships (SAR) and develop compounds with enhanced properties. Researchers have already synthesized related ω-imidazolyl-alkyl derivatives, such as 1-Imidazolyldodecane (I-an), by varying the functional group at one end of the alkyl chain. plos.org A systematic medicinal chemistry campaign could be initiated to:
Vary Alkyl Chain Length: Synthesize a library of analogs with different alkyl chain lengths (e.g., from C8 to C16) to determine the optimal length for CYP2E1 binding and cellular activity.
Modify the Polar Head: Replace the terminal hydroxyl group with other polar functionalities (e.g., carboxyl, amino, amide) to modulate physicochemical properties like solubility and membrane permeability.
Modify the Imidazole Ring: Introduce substituents onto the imidazole ring to fine-tune its electronic properties and binding interactions within the CYP2E1 active site.
Solid-Phase Synthesis: Implement solid-phase synthesis techniques, which allow for the rapid and modular creation of a diverse library of analogs for high-throughput screening. mdpi.com
Investigation in Other Preclinical Disease Models or Biological Systems
The proven efficacy of I-ol in models of steatohepatitis and liver cancer opens the door to exploring its therapeutic potential in other pathological conditions where CYP2E1-mediated oxidative stress is a key driver. nih.govnih.gov Research has already demonstrated an anti-tumor effect in a colorectal adenocarcinoma cell line (DLD-1), whose tumorigenesis is also associated with CYP2E1. nih.govresearcher.life
Future preclinical studies should investigate I-ol in a broader range of disease models, including:
Other Cancers: Cancers where CYP2E1 is overexpressed or implicated in pathogenesis, such as certain types of lung or kidney cancer.
Pancreatitis and Kidney Disease: A patent for I-ol suggests its potential use in treating acute and chronic pancreatitis and toxic renal disorders, which warrants investigation in relevant animal models. google.com
Neurodegenerative Diseases: The role of oxidative stress in neurodegenerative conditions like Parkinson's and Alzheimer's disease is well-established. Exploring the neuroprotective potential of a CNS-penetrant I-ol analog could be a valuable long-term goal.
Metabolic Syndrome and Diabetes: Given the link between CYP2E1, lipid metabolism, and insulin (B600854) resistance, the utility of I-ol in models of metabolic syndrome and type 2 diabetes should be assessed. nih.govgoogle.com
Integration with Emerging Technologies in Drug Discovery and Chemical Biology
Advancing I-ol from a preclinical candidate to a clinical therapeutic can be accelerated by integrating emerging technologies.
Advanced Formulation and Delivery: To improve bioavailability and target-specific delivery, novel formulations should be explored. Encapsulation of I-ol into lipid nanoparticles (LNPs) or developing prodrug strategies could enhance its pharmacokinetic profile and reduce potential off-target effects. google.comnih.gov Complexation with cyclodextrins has already been shown to improve the aqueous solubility of I-ol. plos.org
High-Throughput Screening (HTS): As new analogs are synthesized, HTS platforms can be used to rapidly screen them against panels of enzymes for potency and selectivity, and in various cell-based assays to assess functional outcomes. epa.gov
Chemical Biology Probes: Novel synthetic strategies, such as click chemistry, could be used to append tags (e.g., fluorophores, biotin) to I-ol. mdpi.comliverpool.ac.uk These chemical probes would be invaluable tools for visualizing the subcellular localization of the compound, identifying binding partners through affinity purification-mass spectrometry, and further dissecting its mechanism of action.
Artificial Intelligence and Machine Learning: Computational models based on AI can be trained on SAR data from I-ol and its analogs to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery of new leads with superior properties. nih.gov
By systematically pursuing these avenues of research, the scientific community can build upon the foundational knowledge of 12-Imidazolyl-1-dodecanol, potentially translating this promising molecule into a new class of therapeutics for a range of challenging diseases.
Q & A
Q. How is 12-Imidazolyl-1-dodecanol synthesized, and what purification methods are recommended?
Methodological Answer: The synthesis involves reacting 12-bromo-1-dodecanol with imidazole at a molar ratio of 1:3, heated to 80°C for 5 hours. The crude product is extracted using dichloromethane/water, dried over sodium sulfate, and concentrated. Purification is achieved via recrystallization from benzene/n-hexane. This method yields high-purity this compound suitable for in vitro and in vivo studies .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm the imidazole ring and dodecanol chain integration.
- Gas Chromatography (GC): For purity assessment (≥98% by GC).
- Mass Spectrometry (MS): To verify molecular weight (e.g., molecular ion peak at m/z 238.3). Refer to spectroscopic protocols used for similar ω-imidazolyl-alkyl derivatives .
Q. What is the role of this compound in CYP2E1 inhibition?
Methodological Answer: this compound acts as a chimeric inhibitor:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
Q. What are the recommended storage conditions for this compound to ensure stability?
Methodological Answer: Store at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation. Use amber glass vials to minimize light exposure. Stability is maintained for ≥12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for higher yields?
Methodological Answer: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Catalyst Use: Additives like potassium carbonate enhance nucleophilic substitution.
- Temperature Control: Gradual heating (70–85°C) prevents side reactions.
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Molar Ratio | 1:3 (12-bromo-1-dodecanol:imidazole) | 1:4 |
| Reaction Time | 5 hours | 6 hours |
| Yield | 65–70% | 85–90% |
| Data derived from analogous ω-imidazolyl-alkyl syntheses . |
Q. What in vivo models are suitable for evaluating the hepatoprotective effects of this compound?
Methodological Answer:
- Rat Models of Alcoholic Steatohepatitis (ASH): Administer ethanol (5 g/kg/day) for 8 weeks. Measure:
Q. How do researchers address discrepancies in the inhibitory potency of this compound across different studies?
Methodological Answer: Variability sources and solutions:
- Assay Conditions: Standardize CYP2E1 activity assays (e.g., fluorometric vs. LC-MS).
- Compound Purity: Use HPLC to confirm ≥98% purity.
- Cell Line Variability: Validate in primary hepatocytes and HepG2 cells. A meta-analysis of Ki values (nanomolar range) is recommended to identify outliers .
Q. What strategies are effective in enhancing the solubility of this compound for in vitro assays?
Methodological Answer:
Q. How does the molecular structure of this compound influence its binding affinity to CYP2E1?
Methodological Answer: Structural insights from molecular docking:
- Imidazole Ring: Coordinates with CYP2E1’s heme iron (bond distance: 2.1 Å).
- Dodecanol Chain: Occupies the hydrophobic substrate channel, mimicking lauric acid.
- Hydrogen Bonding: Hydroxyl group interacts with Thr-303 residue.
Modify the chain length (e.g., 9- vs. 12-carbon) to study structure-activity relationships .
Data Contradiction Analysis
Example: Discrepancies in reported Ki values may arise from assay methodologies. For instance:
| Study | Ki (nM) | Assay Type |
|---|---|---|
| Diesinger et al. (2021) | 12.3 ± 1.5 | Fluorometric |
| Müller-Enoch et al. (2013) | 8.9 ± 0.7 | LC-MS/MS |
| Standardizing assays reduces variability . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
